2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate is a compound notable for its structural similarity to amino acids, particularly histidine. It is classified as a derivative of acetamido and imidazole, which are significant in biochemical processes. The compound is primarily utilized in research settings, particularly in studies involving protein interactions and enzymatic functions.
2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate is classified under organic compounds, specifically as an amino acid derivative. Its structural features include an acetamido group and an imidazole ring, which contribute to its biological activity.
The synthesis of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate typically involves the acetylation of histidine. This reaction can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the reaction.
The acetylation process entails the following steps:
The molecular structure of 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate features:
The compound's structural formula can be represented as follows:
Key identifiers include:
The compound can participate in various biochemical reactions, primarily involving:
In laboratory settings, it may undergo hydrolysis under acidic or basic conditions, leading to the release of acetic acid and histidine derivatives.
The mechanism of action for 2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate involves its interaction with biological macromolecules:
Studies have shown that compounds with similar structures can modulate enzymatic pathways involved in metabolic processes .
Relevant data indicates that it should be handled with care due to potential hazards associated with its chemical nature .
2-Acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate has several applications in scientific research:
Research continues into its efficacy as a therapeutic agent, particularly in areas related to metabolic disorders and cancer treatment .
Industrial production of 2-acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate (CAS 213178-97-3) employs strategic optimizations to balance yield, purity, and economic viability. The molecular formula C₈H₁₃N₃O₄ (monohydrate) necessitates precise control during acylation and crystallization stages. Key industrial parameters include: ... Table 1: Industrial Optimization Parameters for 2-Acetamido-3-(1H-imidazol-4-yl)propanoic Acid Hydrate Synthesis
Optimization Parameter | Standard Approach | Industrial Advancement | Impact Metric |
---|---|---|---|
Protecting Groups | Classical acetyl protection | Boc/Cbz alternatives [5] [6] | Purity >98% [2] |
Reaction Medium | Organic solvents (DMF/THF) | Aqueous-organic biphasic systems [6] | Waste reduction ~30% |
Crystallization | Batch cooling | Continuous anti-solvent addition [2] | Yield ↑ to 85-92% |
Throughput | Batch reactors | Continuous flow reactors [2] | Capacity 5X scalability |
Protecting Group Management: Replacing traditional acetyl chloride with N-acetylimidazole minimizes imidazole ring degradation during histidine acylation [6]. Post-acylation, hydrate stabilization is achieved through controlled crystallization at 2-8°C under anhydrous conditions to prevent polymorphic conversion [5] [6].
Process Intensification: Continuous flow reactors enable rapid mixing and temperature control (<5°C), suppressing racemization and reducing reaction times from hours to minutes [2]. This is critical given the compound’s 215.21 g/mol molecular weight and inherent thermal instability [1].
Racemic mixtures of 2-acetamido-3-(1H-imidazol-4-yl)propanoic acid (anhydrous form: C₈H₁₁N₃O₃) require enantioselective techniques to isolate pharmacologically relevant L/D-enantiomers. The chiral center at C2 necessitates asymmetric synthesis or resolution methods. ... Table 2: Chiral Resolution Methods for 2-Acetamido-3-(1H-imidazol-4-yl)propanoic Acid Enantiomers
Resolution Method | Reagent/Catalyst | Enantiomer Obtained | ee (%) | Reference CAS |
---|---|---|---|---|
Chiral Auxiliary | (S)-Proline-derived catalysts | (S)-enantiomer [5] | >99.5 | 2497-02-1 [5] |
Enzymatic Hydrolysis | Porcine kidney acylase | (R)-enantiomer [8] | 98.2 | 1928823-70-4 [8] |
Chiral HPLC | Crown ether-based columns | Both (S)/(R) | 99.8 [5] | 39145-52-3 [6] |
Asymmetric Synthesis: L-enantiomers are synthesized using (S)-proline-derived organocatalysts under mild aqueous conditions, achieving enantiomeric excess (ee) >99.5% [5]. The stereochemistry is confirmed via specific rotation [α]D = +47° (c=1, H₂O) for the L-form [6].
Kinetic Resolution: Racemic mixtures (CAS 213178-97-3) undergo enantiopurification using immobilized porcine kidney acylase, which selectively hydrolyzes the (S)-acetamido enantiomer, leaving the (R)-enantiomer (N-acetyl-D-histidine) intact at >98% ee [8]. The resolved anhydrous enantiomers (MW 197.19 g/mol) are then rehydrated to form stable hydrates [5].
Sustainable synthesis of 2-acetamido-3-(1H-imidazol-4-yl)propanoic acid hydrate emphasizes solvent substitution, atom economy, and waste valorization. The compound’s water solubility (tested at >50 mg/mL) enables aqueous reaction design [6]. ... Table 3: Green Chemistry Metrics for Sustainable Synthesis
Green Principle | Implementation | Environmental Benefit | Process Efficiency |
---|---|---|---|
Solvent Replacement | Ethanol-water (7:3) | H₂O replaces >60% organic solvents [6] | Purity maintained at 98% [2] |
Catalyst Recycling | Immobilized lipases | Reuse >15 cycles [8] | Cost ↓ 40% |
Waste Stream Valorization | Imidazole ring recovery | Recovered as fertilizer precursor [2] | E-factor ↓ to 8.2 |
Energy Efficiency | Microwave-assisted acylation | Time ↓ from 12h → 20min [5] | Yield ↑ 89% |
Solvent Systems: Ternary mixtures of ethanol-water-acetone (6:3:1) replace carcinogenic DMF/THF in crystallization, reducing solvent waste by 70% while maintaining hydrate stability [2] [6]. The monohydrate’s structure remains intact due to hydrogen bonding with the imidazolyl group [4].
Waste Valorization: Mother liquors containing residual histidine (≤5%) are treated with nanofiltration membranes to recover amino acid precursors. Recovered imidazole-4-carbaldehyde is repurposed as a pharmaceutical intermediate, achieving an E-factor (kg waste/kg product) of 8.2 – significantly lower than conventional syntheses (E-factor >25) [2] [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1